molecular formula C15H14O7 B085336 3-Acetyl-4-hydroxy-5,7,8-trimethoxynaphthalene-1,2-dione CAS No. 14090-54-1

3-Acetyl-4-hydroxy-5,7,8-trimethoxynaphthalene-1,2-dione

Cat. No. B085336
CAS RN: 14090-54-1
M. Wt: 306.27 g/mol
InChI Key: RZUQEVPURTXVSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Acetyl-4-hydroxy-5,7,8-trimethoxynaphthalene-1,2-dione is a chemical compound commonly known as juglone. It is a natural compound found in the leaves, bark, and fruits of the black walnut tree. Juglone has been extensively studied for its various biological properties, including its antioxidant, anti-inflammatory, and anticancer activities.

Mechanism of Action

Juglone exerts its biological effects through several mechanisms of action. It is a potent inhibitor of topoisomerase enzymes, which are essential for DNA replication and repair. Juglone also inhibits the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer. Additionally, juglone has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
Juglone has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect cells from oxidative damage. Juglone has also been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, juglone has been shown to have antimicrobial and antifungal properties.

Advantages and Limitations for Lab Experiments

Juglone has several advantages for lab experiments. It is a natural compound that can be easily synthesized or isolated from natural sources. Juglone is also relatively stable and can be stored for long periods of time. However, juglone has some limitations for lab experiments. It is a toxic compound that can cause skin irritation and other adverse effects. Additionally, juglone is not very water-soluble, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of juglone. One area of research is the development of juglone-based drugs for the treatment of cancer and other diseases. Another area of research is the study of the mechanisms of action of juglone and its effects on cellular processes. Additionally, the use of juglone in combination with other compounds for the treatment of cancer and other diseases is an area of active research. Finally, the study of the toxicity and safety of juglone is an important area of research for its potential use in medicine.

Synthesis Methods

Juglone can be synthesized through several methods, including isolation from natural sources, chemical synthesis, and microbial fermentation. The isolation method involves extracting juglone from the leaves, bark, and fruits of the black walnut tree. Chemical synthesis involves the reaction of 1,4-benzoquinone with acetylacetone and methoxybenzene. Microbial fermentation involves the use of microorganisms to produce juglone from precursor compounds.

Scientific Research Applications

Juglone has been extensively studied for its various biological properties. It has been shown to have antioxidant properties, which help to protect cells from oxidative damage. Juglone has also been shown to have anti-inflammatory properties, which help to reduce inflammation in the body. Additionally, juglone has been shown to have anticancer properties, which help to prevent the growth and spread of cancer cells.

properties

CAS RN

14090-54-1

Product Name

3-Acetyl-4-hydroxy-5,7,8-trimethoxynaphthalene-1,2-dione

Molecular Formula

C15H14O7

Molecular Weight

306.27 g/mol

IUPAC Name

3-acetyl-4-hydroxy-5,7,8-trimethoxynaphthalene-1,2-dione

InChI

InChI=1S/C15H14O7/c1-6(16)9-12(17)10-7(20-2)5-8(21-3)15(22-4)11(10)14(19)13(9)18/h5,17H,1-4H3

InChI Key

RZUQEVPURTXVSY-UHFFFAOYSA-N

SMILES

CC(=O)C1=C(C2=C(C(=C(C=C2OC)OC)OC)C(=O)C1=O)O

Canonical SMILES

CC(=O)C1=C(C2=C(C(=C(C=C2OC)OC)OC)C(=O)C1=O)O

synonyms

2-Acetyl-3-hydroxy-5,6,8-trimethoxy-1,4-naphthoquinone

Origin of Product

United States

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